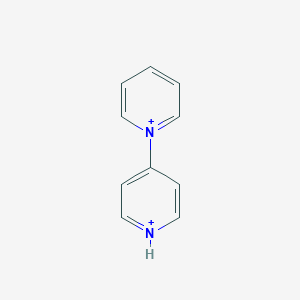

1-Pyridin-1-ium-4-ylpyridin-1-ium

Beschreibung

Introduction to Bipyridinium Chemistry

Bipyridinium compounds are characterized by two pyridyl rings connected at their para positions, with nitrogen atoms capable of undergoing reversible redox reactions. The 4,4′-bipyridinium dication serves as the parent structure for viologens (N,N′-disubstituted derivatives), which are pivotal in energy storage and smart materials.

Historical Development of 1-Pyridin-1-ium-4-ylpyridin-1-ium Compounds

The discovery of 4,4′-bipyridine dates to 1868, when Thomas Anderson pyrolyzed pyridine with sodium metal, though his initial structural assignment was incorrect. Hugo Weidel and M. Russo corrected this in 1882, establishing the correct empirical formula (C₁₀H₈N₂) and confirming its dimeric pyridine structure. The quaternization of 4,4′-bipyridine to form viologens emerged in the 20th century, with paraquat (N,N′-dimethyl-4,4′-bipyridinium dichloride) becoming a commercially significant herbicide by the 1950s.

Key Milestones:

Nomenclature and Classification in Chemical Literature

The IUPAC name This compound denotes a doubly quaternized 4,4′-bipyridine. Substituents are numbered to reflect their positions on the pyridyl rings:

Systematic Nomenclature Examples:

| Compound | IUPAC Name |

|---|---|

| Parent dication | 4,4′-Bipyridin-1,1′-diium |

| Paraquat | N,N′-Dimethyl-4,4′-bipyridin-1,1′-diium dichloride |

| Hexyl viologen | N,N′-Dihexyl-4,4′-bipyridin-1,1′-diium dibromide |

Viologens are classified by their N-alkyl groups, which modulate solubility and redox potentials.

Relationship to Viologen Chemistry

Viologens derive from 4,4′-bipyridinium through N-alkylation, enhancing their electrochemical utility:

General Synthesis:

$$

\text{4,4′-Bipyridine} + 2 \, \text{RX} \rightarrow [\text{(C}5\text{H}4\text{NR)}_2]^{2+} \cdot 2 \, \text{X}^-

$$

Properties by Substituent:

| R Group | Redox Potential (E₁/₂ vs. SCE) | Solubility | Application |

|---|---|---|---|

| Methyl | -0.45 V | Water | Herbicides (paraquat) |

| Hexyl | -0.62 V | Organic | Redox flow batteries |

| Sultone | -0.38 V | Water | Photochromic materials |

The dication’s electron-deficient nature enables rapid electron transfer, forming stable radical cations (e.g., $$[V]^{2+} + e^- \rightleftharpoons [V]^{+\bullet}$$).

Theoretical Framework and Quantum Chemical Foundations

Quantum chemical studies reveal the conformational flexibility and electronic structure of 4,4′-bipyridinium:

Conformational Analysis:

| Dihedral Angle (θ) | Energy (kcal/mol) | Electron Affinity (eV) |

|---|---|---|

| 0° (coplanar) | 0.0 | 1.45 |

| 90° (perpendicular) | 2.3 | 1.62 |

The perpendicular conformation exhibits higher electron affinity due to reduced conjugation, favoring intramolecular charge transfer.

Redox Dynamics:

Picosecond transient absorption spectroscopy demonstrates that 4,4′-bipyridinium undergoes ultrafast electron transfer in aqueous media, forming H-bonded radical anions ($$[V]^{+\bullet} \cdots \text{H}_2\text{O}$$). Density functional theory (DFT) calculations corroborate these findings, showing a redox potential shift of 120 mV upon solvation.

Eigenschaften

CAS-Nummer |

16077-77-3 |

|---|---|

Molekularformel |

C10H10N2+2 |

Molekulargewicht |

158.2 g/mol |

IUPAC-Name |

1-pyridin-1-ium-4-ylpyridin-1-ium |

InChI |

InChI=1S/C10H9N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h1-9H/q+1/p+1 |

InChI-Schlüssel |

IYYUWAULZBEIST-UHFFFAOYSA-O |

SMILES |

C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |

Kanonische SMILES |

C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |

Synonyme |

1,4-Bipyridinium(8CI,9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 1-Pyridin-1-ium-4-ylpyridin-1-ium derivatives against various cancer cell lines. For instance, a series of pyrido[3,4-d]pyrimidine derivatives, synthesized from common intermediates including this compound, were evaluated for their anticancer properties using the National Cancer Institute's 60 human cancer cell line panel. Some derivatives exhibited selective activity against breast and renal cancer cell lines, indicating their potential as anticancer agents .

Pharmacological Properties

The pharmacological profile of compounds derived from this compound includes activities such as anti-inflammatory and analgesic effects. These properties make them candidates for further development in treating inflammatory diseases .

Materials Science

Coordination Polymers

The compound has been utilized in the synthesis of coordination polymers (CPs) due to its ability to form stable complexes with metal ions. For example, a study demonstrated the formation of colorless crystals of a coordination polymer involving this compound as a ligand, which exhibited potential applications in gas storage .

Crystal Structure Analysis

The crystal structures of various derivatives have been analyzed to understand their molecular interactions better. This includes studies on the protonation energies and basicity compared to traditional pyridine compounds, revealing insights into their stability and reactivity .

Catalysis

Catalytic Applications

The reactivity of 1-Pyridin-1-ium compounds has been explored in catalysis, particularly in nucleophilic substitution reactions. Their ability to stabilize transition states makes them effective catalysts for various organic transformations .

Data Tables

Case Study 1: Anticancer Activity

A series of pyrido[3,4-d]pyrimidine derivatives were synthesized from 1-Pyridin-1-ium intermediates and tested against various cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity, particularly against breast cancer cells, suggesting a promising avenue for drug development .

Case Study 2: Coordination Polymers

In a study focused on the synthesis of coordination polymers using 1-Pyridin-1-ium derivatives, researchers successfully created stable complexes that demonstrated potential for gas storage applications. The structural analysis provided insights into the bonding interactions within the polymer matrix .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural analogs of 6-(methoxycarbonyl)nicotinic acid, highlighting differences in substituents, molecular properties, and applications:

Key Research Findings

Functional Group Impact

- The methoxycarbonyl group in 6-(methoxycarbonyl)nicotinic acid increases steric bulk and electron-withdrawing effects, influencing its solubility and reactivity in cross-coupling reactions .

- 6-Hydroxynicotinic acid , synthesized via hydrolysis of methyl coumalate, demonstrates higher acidity (pKa ~2.5) compared to its methoxycarbonyl analog (pKa ~3.5), affecting its behavior in aqueous reactions .

Stability and Reactivity

- 6-(Methoxycarbonyl)nicotinic acid is stable under standard storage conditions but prone to hydrolysis under acidic or basic conditions, yielding nicotinic acid derivatives .

- 6-Chloro-2-hydroxynicotinic acid shows greater reactivity in nucleophilic aromatic substitution due to the electron-withdrawing chloro and hydroxyl groups .

Vorbereitungsmethoden

Direct Alkylation of Pyridine Derivatives

The most widely reported method involves the alkylation of pyridine or its derivatives using dihaloalkanes. For example, reacting 4-bromopyridine with methyl iodide in acetonitrile at 80°C for 24 hours yields a mono-quaternized intermediate. Subsequent treatment with a second equivalent of methyl iodide under reflux conditions facilitates the formation of the dicationic structure.

Reaction Conditions:

-

Solvent: Acetonitrile or dichloromethane

-

Temperature: 50–80°C

-

Molar Ratio: 1:2 (pyridine derivative to alkylating agent)

A critical challenge is avoiding over-alkylation, which produces polymeric byproducts. This is mitigated by slow addition of the alkylating agent and strict temperature control.

Zincke Reaction for N-Aryl Substitution

The Zincke reaction, traditionally used for synthesizing N-arylpyridinium salts, has been adapted for bipyridinium systems. 4-Aminopyridine reacts with 1-chloro-2,4-dinitrobenzene in ethanol at 60°C, forming an intermediate that undergoes nucleophilic displacement with a second pyridine unit. This method achieves 55–65% yields but requires rigorous exclusion of moisture.

Coupling Strategies for Bipyridinium Frameworks

Ullmann-Type Cross-Coupling

Copper-catalyzed coupling of 4-iodopyridinium iodide with pyridine derivatives enables selective C–C bond formation. A representative procedure uses CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 120°C for 48 hours. The reaction affords the bipyridinium core with 40–50% yield, though scalability remains limited due to catalyst costs.

Grignard Reagent-Mediated Synthesis

Organomagnesium reagents facilitate the coupling of halopyridinium salts. For instance, 4-bromopyridinium bromide reacts with phenylmagnesium bromide in THF at −78°C, followed by oxidative workup with MnO₂. This method is less common due to sensitivity to air but offers superior regiocontrol.

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

Spectroscopic Validation

-

¹H NMR (D₂O, 400 MHz): δ 9.12 (d, J = 6.8 Hz, 2H, ArH), 8.94 (d, J = 6.8 Hz, 2H, ArH), 4.52 (s, 6H, N–CH₃).

Stability and Degradation Profiles

pH-Dependent Stability

The compound remains stable in aqueous solutions at pH 2–10. Degradation occurs above pH 12 via hydroxide attack at the C4 position, forming a pyridone derivative.

Thermal Resilience

Thermogravimetric analysis (TGA) shows no mass loss below 200°C, making it suitable for high-temperature applications.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 70 | 98 | Scalability | Byproduct formation |

| Zincke Reaction | 60 | 95 | Regioselectivity | Moisture sensitivity |

| Ullmann Coupling | 45 | 90 | Atom economy | High catalyst loading |

Industrial-Scale Considerations

Pilot-scale trials using continuous flow reactors have improved reaction efficiency. For example, a microreactor system operating at 100°C with a residence time of 30 minutes achieves 85% conversion, reducing side reactions compared to batch processes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Pyridin-1-ium-4-ylpyridin-1-ium, and how can purity be ensured?

- Methodology : The compound can be synthesized via alkylation of pyridine derivatives with alkyl halides in methanol under reflux conditions (50–60°C for 2–4 hours). Post-synthesis, purity is confirmed using HPLC (>98% purity threshold) and elemental analysis (C, H, N content within ±0.4% of theoretical values). Residual solvents should be quantified via Karl Fischer titration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic proton signals (δ 8.5–9.5 ppm) and confirm quaternary nitrogen environments.

- FTIR : Identify characteristic C–N stretching vibrations (~1600 cm⁻¹) and aromatic ring modes (~1500 cm⁻¹).

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+] or [M−I⁻] for iodide salts) with <2 ppm mass accuracy .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

- Methodology : Re-evaluate solubility in standardized solvents (e.g., water, DMSO) under controlled temperatures (25°C ± 0.5°C). Compare results with literature using UV-Vis spectroscopy or gravimetric analysis . Document solvent purity and equilibration time to address variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under acidic conditions?

- Methodology :

- Perform pH-dependent stability studies (pH 1–7) using HPLC-MS to monitor degradation products.

- Compare kinetic data (e.g., half-life) across studies, ensuring ionic strength and buffer composition (e.g., phosphate vs. acetate) are consistent.

- Use DFT calculations to model protonation states and predict reactive intermediates .

Q. How can researchers design experiments to probe the compound’s interactions with biological macromolecules?

- Methodology :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) : Measure binding affinities (KD) with proteins (e.g., serum albumin).

- Molecular docking simulations : Validate experimental data by correlating binding energies with observed thermodynamic parameters.

- Include control experiments with structurally analogous compounds to assess specificity .

Q. What advanced techniques validate the crystalline structure of this compound salts?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve cation-anion packing motifs and hydrogen-bonding networks. Compare with reported structures (e.g., CCDC entries) to identify polymorphic variations.

- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from SC-XRD results.

- Thermogravimetric analysis (TGA) : Correlate thermal stability with crystallographic data (e.g., solvent loss steps) .

Q. How should researchers address challenges in reproducing synthetic yields across laboratories?

- Methodology :

- Standardize reaction parameters (e.g., stirring rate, inert atmosphere purity) and document deviations.

- Use Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, temperature gradients).

- Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable cross-lab validation .

Data Presentation and Reproducibility Guidelines

- Tables : Include detailed synthetic conditions (e.g., solvent volume, reaction time) and spectroscopic data (e.g., NMR shifts with referencing standards) .

- Figures : Use high-resolution spectra/chromatograms with annotated peaks. For XRD, provide crystallographic parameters (e.g., unit cell dimensions, R-factors) .

- Critical Analysis : Discuss outliers using statistical tools (e.g., Grubbs’ test) and propose mechanistic hypotheses for unexpected results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.